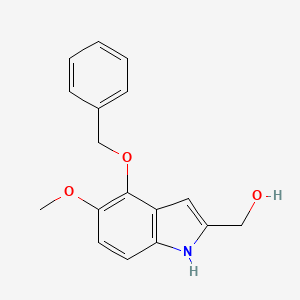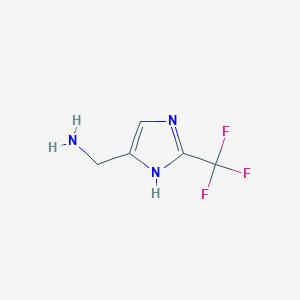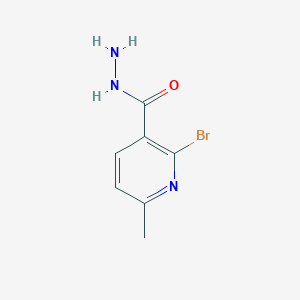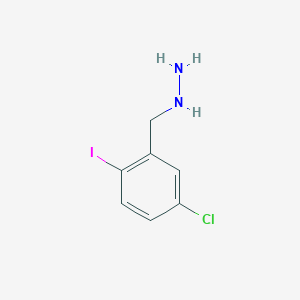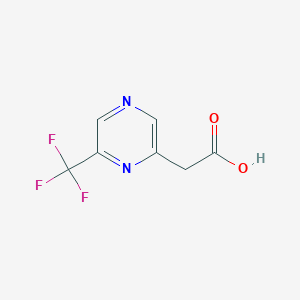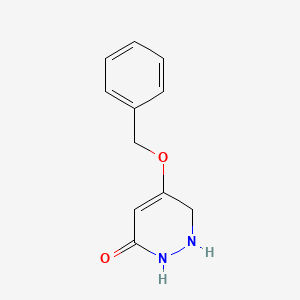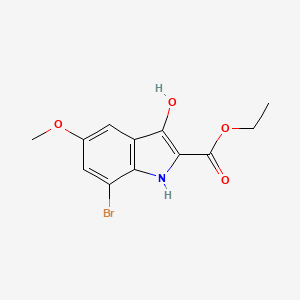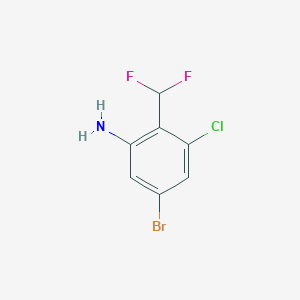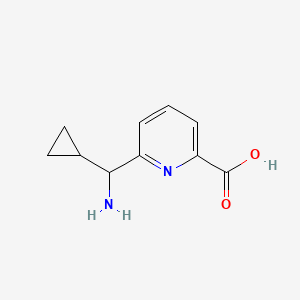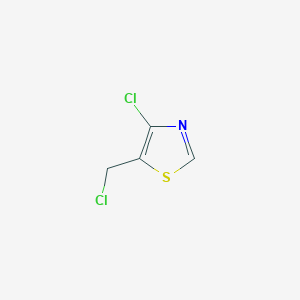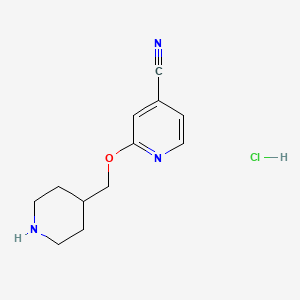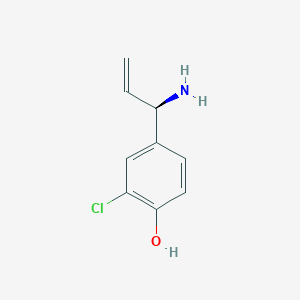
tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and an aminopyridine group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 4-aminopyridine with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. It can be used as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminopyridine group can bind to receptors or enzymes, modulating their activity. The morpholine ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(2-aminopyridin-4-yl)morpholine-4-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate is unique due to the presence of the 4-aminopyridine group. This group imparts specific chemical properties, such as increased reactivity and the ability to form hydrogen bonds, which can enhance its interactions with biological targets .
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl 2-(4-aminopyridin-2-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-8-10(15)4-5-16-11/h4-5,8,12H,6-7,9H2,1-3H3,(H2,15,16) |
Clé InChI |
MDTDDUUKHRTAFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


